![molecular formula C20H18BrN5OS B2715024 N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1357835-61-0](/img/structure/B2715024.png)
N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN5OS and its molecular weight is 456.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide are currently under investigation. The compound’s targets play a crucial role in its mechanism of action, dictating the biological processes it influences .
Mode of Action
N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide interacts with its targets in a specific manner that leads to changes in cellular processes . The exact nature of these interactions is subject to ongoing research.
Biochemical Pathways
The biochemical pathways affected by N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide are also under study. These pathways and their downstream effects are key to understanding the compound’s impact on biological systems .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide significantly influence its bioavailability. These properties are crucial for determining the compound’s effectiveness and are currently being investigated .
Result of Action
The molecular and cellular effects of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide’s action are the subject of ongoing research. These effects provide insight into the compound’s overall impact on biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide. These factors include the compound’s physical and chemical environment, as well as the biological environment in which it operates .
Biologische Aktivität
N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound notable for its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H18BrN5OS
- Molecular Weight : 456.4 g/mol
- CAS Number : 1357835-61-0
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The triazoloquinoxaline core is known for its ability to modulate enzyme activity, which can lead to significant pharmacological effects. The presence of the bromophenyl and sulfanylacetamide moieties enhances binding affinity and stability, potentially improving therapeutic efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
MCF-7 (Breast) | 64.5 | Inhibits cell proliferation |
HEPG-2 (Liver) | 50.0 | Induces apoptosis |
A549 (Lung) | 45.0 | Disrupts microtubule network |
The mechanism underlying these effects includes the inhibition of tubulin polymerization, which is crucial for cell division and integrity .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity against several pathogenic bacteria. The following table summarizes its effectiveness:
Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a valuable candidate for developing new antibacterial agents .
Case Study 1: In Vivo Efficacy in Tumor Models
A recent study evaluated the in vivo efficacy of this compound in a xenograft model of liver cancer. Mice treated with this compound exhibited a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues.
Case Study 2: Safety Profile Assessment
Another study focused on the safety profile of the compound through acute toxicity tests in rodents. The results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses. This finding supports further development as a potential therapeutic agent for cancer treatment .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Recent studies have indicated that compounds similar to N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide exhibit various pharmacological properties:
-
Anticancer Activity :
- The triazoloquinoxaline scaffold has shown promise as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. This action is crucial for inhibiting tumor growth by preventing angiogenesis, the formation of new blood vessels that supply tumors with nutrients .
- Compounds derived from this scaffold have demonstrated efficacy against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. Some derivatives showed higher activity than standard chemotherapeutics like Etoposide .
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthetic Routes
The synthesis of this compound involves several steps:
- Formation of Triazoloquinoxaline :
-
Substitution Reactions :
- Subsequent steps involve introducing the bromo and methyl groups at specified positions on the phenyl ring. This can be accomplished via electrophilic aromatic substitution techniques.
- Final Acetamide Formation :
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of similar compounds:
-
Study on Anticancer Activity :
- A recent study published in Bioorganic & Medicinal Chemistry reported on various derivatives of triazoloquinoxaline and their effects on cancer cell lines. The study found that specific substitutions on the quinoxaline core significantly enhanced anticancer activity compared to unmodified versions .
- Antimicrobial Evaluation :
-
Neuroprotective Studies :
- A review in Frontiers in Pharmacology highlighted the neuroprotective potential of quinoxaline derivatives, noting their ability to modulate pathways involved in neurodegeneration. This opens avenues for developing treatments for neurodegenerative diseases based on structural modifications of compounds like this compound .
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5OS/c1-3-17-24-25-19-20(23-15-6-4-5-7-16(15)26(17)19)28-11-18(27)22-14-9-8-12(2)10-13(14)21/h4-10H,3,11H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULBKVVALDLBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.